molecular formula C21H17N3O3 B12177340 N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12177340
M. Wt: 359.4 g/mol
InChI Key: ONMNFIFQQVKECC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-19-15(20(25)22-16-10-6-7-11-18(16)26-2)12-17(23-21(19)27-24-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25)

InChI Key

ONMNFIFQQVKECC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The product is obtained as an off-white solid with a melting point of 165–168°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its enhanced biological activity compared to other similar compounds .

Biological Activity

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused oxazole and pyridine ring system. Its molecular formula is C20H18N2O2C_{20}H_{18}N_2O_2 with a molecular weight of approximately 318.37 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is crucial for its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which is critical in cell signaling pathways related to growth and survival. This inhibition suggests potential applications in cancer therapy where PI3K pathways are often dysregulated.
  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to proteins involved in critical signaling pathways. Its binding affinity to PI3K has been characterized through biochemical assays, indicating its potential as an inhibitor that could modulate cellular responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Potential Inhibits PI3K, potentially useful in cancer therapies.
Enzyme Inhibition Effective against key enzymes like IMPDH involved in purine nucleotide synthesis.
Protein Binding Binds to proteins involved in signaling pathways, affecting cell behavior.

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the compound's ability to inhibit antibody production in vivo and its effectiveness in models of adjuvant-induced arthritis. This suggests its utility not only in cancer treatment but also in autoimmune conditions .
  • Mechanistic Insights : Detailed investigations into the compound's interaction with PI3K revealed that it could lead to reduced cell proliferation in cancer cell lines. The specific structural features of the compound contribute to its selectivity and potency against this target.
  • Comparative Studies : Similar compounds with structural analogs have been evaluated for their biological activities. These studies provide insights into how variations in substituents can enhance or diminish biological efficacy, thereby guiding future drug design efforts .

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